Triisocyanato(methyl)silane
Overview
Description
Triisocyanato(methyl)silane is an organosilicon compound with the molecular formula C4H3N3O3Si. It is characterized by the presence of three isocyanate groups attached to a silicon atom via a methyl group. This compound is known for its reactivity and is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisocyanato(methyl)silane can be synthesized through several methods. One common approach involves the reaction of methyltrichlorosilane with sodium cyanate in the presence of a catalyst. The reaction typically proceeds as follows:
CH3SiCl3+3NaOCN→CH3Si(NCO)3+3NaCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate groups. The reaction mixture is usually heated to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Triisocyanato(methyl)silane undergoes various chemical reactions, including:
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Hydrolysis: : In the presence of water, this compound hydrolyzes to form methylsilanetriol and carbon dioxide.
CH3Si(NCO)3+3H2O→CH3Si(OH)3+3CO2
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Addition Reactions: : The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
CH3Si(NCO)3+3RNH2→CH3Si(NHCONHR)3
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Polymerization: : this compound can polymerize in the presence of catalysts to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Amines and Alcohols: For addition reactions.
Catalysts: Such as dibutyltin dilaurate for polymerization reactions.
Major Products
Methylsilanetriol: From hydrolysis.
Ureas and Carbamates: From addition reactions with amines and alcohols.
Polyurethanes: From polymerization reactions.
Scientific Research Applications
Triisocyanato(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a cross-linking agent in biomedical materials.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mechanism of Action
The reactivity of triisocyanato(methyl)silane is primarily due to the presence of the isocyanate groups, which are highly electrophilic. These groups readily react with nucleophiles, leading to the formation of stable covalent bonds. The silicon atom in the compound also plays a crucial role in stabilizing the reactive intermediates formed during these reactions.
Comparison with Similar Compounds
Similar Compounds
Methyltrichlorosilane: Similar in structure but contains chlorine atoms instead of isocyanate groups.
Trimethoxy(methyl)silane: Contains methoxy groups instead of isocyanate groups.
Triethoxysilane: Contains ethoxy groups instead of isocyanate groups.
Uniqueness
Triisocyanato(methyl)silane is unique due to its three isocyanate groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong and durable chemical bonds, such as in the production of high-performance materials.
Properties
IUPAC Name |
triisocyanato(methyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3Si/c1-11(5-2-8,6-3-9)7-4-10/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSZWHUOKADCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](N=C=O)(N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204464 | |
Record name | Silane, triisocyanotomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5587-61-1 | |
Record name | Silane, triisocyanotomethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005587611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, triisocyanotomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisocyanato(methyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of triisocyanato(methyl)silane in synthesizing isocyanatooligosiloxanes?
A1: this compound serves as a crucial starting material in the synthesis of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane. The research paper describes how the hydrolysis of This compound, followed by distillation, leads to the formation of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane in good yield []. This disiloxane is a key intermediate in producing various alkoxy-substituted isocyanatodimethyldisiloxanes.
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